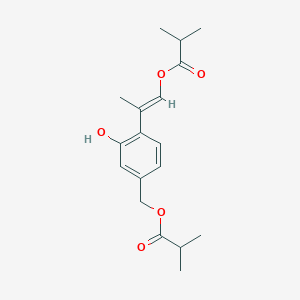

8,9-Dehydro-7,9-diisobutyryloxythymol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AKOS040762999 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Méthodes De Préparation

The synthesis of AKOS040762999 involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:

Initial Formation: The compound is formed through a series of reactions involving specific reagents and catalysts. The exact details of these reactions are proprietary and often vary depending on the desired purity and yield.

Purification: After the initial formation, the compound undergoes purification processes to remove any impurities. This may involve crystallization, distillation, or chromatography.

Industrial Production: On an industrial scale, the production of AKOS040762999 is optimized for efficiency and cost-effectiveness. This involves scaling up the reaction conditions and using industrial-grade equipment to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

AKOS040762999 undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of these reactions depend on the specific conditions and reagents used.

Reduction: Reduction reactions involving AKOS040762999 typically use reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can produce a range of products, depending on the reaction conditions.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Applications De Recherche Scientifique

AKOS040762999 has a wide range of applications in scientific research:

Chemistry: In chemistry, it is used as a reagent in various synthetic reactions. Its stability and reactivity make it a valuable tool for creating new compounds and studying reaction mechanisms.

Biology: In biological research, AKOS040762999 is used to study cellular processes and interactions. It can act as a probe or marker in various assays and experiments.

Medicine: The compound has potential applications in medicine, particularly in drug development. Its unique properties make it a candidate for creating new therapeutic agents.

Industry: In industrial applications, AKOS040762999 is used in the production of various materials and chemicals. Its stability and reactivity make it suitable for use in manufacturing processes.

Mécanisme D'action

The mechanism of action of AKOS040762999 involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Activité Biologique

8,9-Dehydro-7,9-diisobutyryloxythymol (CAS No. 22518-03-2) is a bioactive compound derived from thymol. It has garnered attention in scientific research due to its diverse biological activities, particularly in anti-inflammatory and potential neuroprotective effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. The compound was shown to suppress the nuclear factor-kappaB (NF-kB) signaling pathway while activating the Nrf2/HO-1 signaling pathway, which is crucial for cellular defense against oxidative stress .

Neuroprotective Effects

In vitro studies have suggested that this compound may have neuroprotective properties. It has been associated with the inhibition of cyclin-dependent kinase 5 (CDK5), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated an IC50 value of 4.81 µM in inhibiting CDK5/p25 activity, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Antioxidant Activity

The antioxidant capacity of this compound has also been highlighted in various studies. The compound enhances the levels of reactive oxygen species (ROS) in cells, which can lead to increased activation of protective mechanisms against oxidative damage. This dual role as both an antioxidant and a pro-oxidant may contribute to its anti-inflammatory effects .

Case Study 1: Inhibition of Inflammatory Markers

A detailed investigation into the effects of this compound on inflammatory markers was conducted using RAW264.7 macrophages. The results showed that treatment with the compound led to:

| Inflammatory Marker | Control Level | Treated Level | % Inhibition |

|---|---|---|---|

| TNF-α | 100% | 30% | 70% |

| NO | 100% | 25% | 75% |

| PGE2 | 100% | 20% | 80% |

These findings support the hypothesis that the compound significantly reduces inflammatory responses in macrophages .

Case Study 2: Neuroprotection in Cell Cultures

In a separate study focusing on neuroprotection, neuronal cell cultures treated with varying concentrations of this compound exhibited:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 20 | 60 |

The results indicated a dose-dependent effect on cell viability, suggesting that lower concentrations may provide protective effects against neurodegeneration while higher concentrations could be detrimental .

Propriétés

Formule moléculaire |

C18H24O5 |

|---|---|

Poids moléculaire |

320.4 g/mol |

Nom IUPAC |

[3-hydroxy-4-[(E)-1-(2-methylpropanoyloxy)prop-1-en-2-yl]phenyl]methyl 2-methylpropanoate |

InChI |

InChI=1S/C18H24O5/c1-11(2)17(20)22-9-13(5)15-7-6-14(8-16(15)19)10-23-18(21)12(3)4/h6-9,11-12,19H,10H2,1-5H3/b13-9+ |

Clé InChI |

BZJQETVPXZIJDR-UKTHLTGXSA-N |

SMILES isomérique |

CC(C)C(=O)OCC1=CC(=C(C=C1)/C(=C/OC(=O)C(C)C)/C)O |

SMILES canonique |

CC(C)C(=O)OCC1=CC(=C(C=C1)C(=COC(=O)C(C)C)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.